molecular formula C14H11F3N2O4S B2647757 2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide CAS No. 562079-34-9

2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide

Cat. No. B2647757
CAS RN: 562079-34-9
M. Wt: 360.31
InChI Key: MIJFXBFESOOEMP-UHFFFAOYSA-N
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Description

“2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide” is an organic compound with the molecular formula C14H11F3N2O4S . It belongs to the class of organic compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of compounds containing the trifluoromethoxy group can be a substantial challenge due to the instability of the trifluoromethoxide anion . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring S-linked to a sulfonamide group, with a trifluoromethoxy group attached to the benzene ring . The InChI representation of the molecule is InChI=1S/C14H11F3N2O4S/c15-14(16,17)23-12-7-5-11(6-8-12)24(20,21)18-9-10-22-13(19)20/h5-8,18H,9-10H2,(H2,19,20) .


Physical And Chemical Properties Analysis

The average molecular weight of “this compound” is 365.22 g/mol, and the monoisotopic mass is 364.994593528 g/mol . The chemical formula is C9H11F3NO7PS .

Scientific Research Applications

1. Antiviral Activity

2-amino-1-(isopropyl sulphonyl)-6-benzimidazole phenyl ketone oxime (enviroxime), a compound structurally similar to 2-(((4-(Trifluoromethoxy)phenyl)sulfonyl)amino)benzamide, exhibited high activity against rhinoviruses in vitro. In clinical trials, it reduced symptoms and viral titers of nasal wash specimens in infected volunteers, indicating its potential as an antiviral agent for clinical use (Phillpotts et al., 1981).

2. Biological and Environmental Monitoring

Studies related to polyfluoroalkyl chemicals (PFCs), which are structurally related to this compound, have been conducted to understand their distribution and impact on human health. These studies provide insights into the widespread exposure of the general population to these compounds and the potential health implications associated with their presence (Calafat et al., 2007).

3. Pharmacokinetic Studies

Compounds like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), which share functional groups with this compound, have been studied for their pharmacokinetic properties. These studies reveal the metabolism, disposition, and excretion patterns of such compounds, providing a foundation for understanding the behavior of similar compounds in the body (Renzulli et al., 2011).

properties

IUPAC Name

2-[[4-(trifluoromethoxy)phenyl]sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3N2O4S/c15-14(16,17)23-9-5-7-10(8-6-9)24(21,22)19-12-4-2-1-3-11(12)13(18)20/h1-8,19H,(H2,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIJFXBFESOOEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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